![molecular formula C12H14FNO4 B8484052 Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro-](/img/structure/B8484052.png)
Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a fluorine atom on the benzene ring. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of the Fluorine Atom: The fluorine atom is introduced through electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs flow microreactor systems to enhance efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Deprotection Reactions: Strong acids like trifluoroacetic acid or hydrochloric acid in methanol are used to remove the Boc group.
Major Products Formed
Applications De Recherche Scientifique
Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- primarily involves the protection and deprotection of amino groups:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Tert-butoxycarbonylamino)phenylboronic Acid: Similar in structure but contains a boronic acid group instead of a fluorine atom.
3-(((Tert-butoxycarbonyl)amino)methyl)benzoic Acid: Similar in structure but contains a methyl group instead of a fluorine atom.
Uniqueness
Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- is unique due to the presence of both the Boc-protected amino group and the fluorine atom on the benzene ring. This combination provides distinct reactivity and stability, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C12H14FNO4 |
|---|---|
Poids moléculaire |
255.24 g/mol |
Nom IUPAC |
2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-7-4-5-8(10(15)16)9(13)6-7/h4-6H,1-3H3,(H,14,17)(H,15,16) |
Clé InChI |
UTVJFITUVRCJJA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


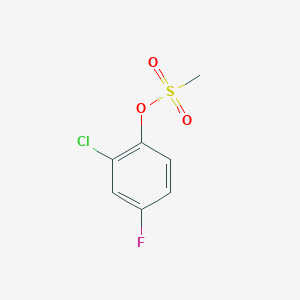
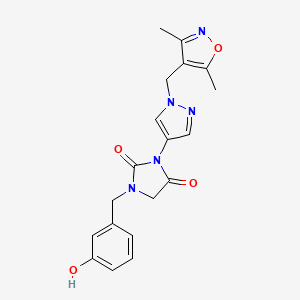
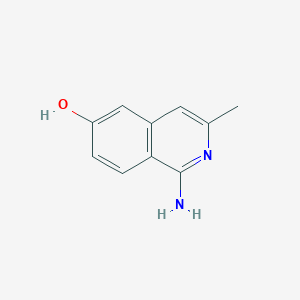
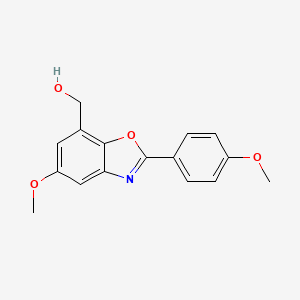
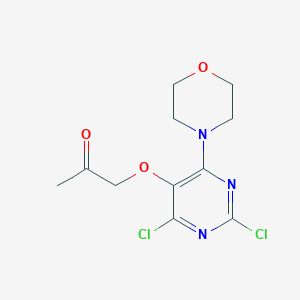
![Phosphonium, [3-(2-methyl-1,3-dioxolan-2-yl)propyl]triphenyl-, iodide](/img/structure/B8483993.png)
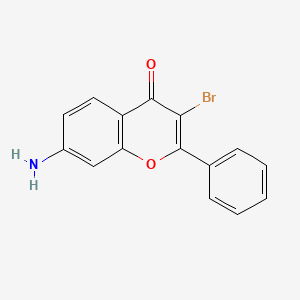
![Methyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8484012.png)
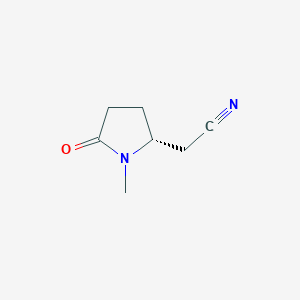

![2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl-](/img/structure/B8484034.png)

![1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine](/img/structure/B8484046.png)

